Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate
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Description
Synthesis Analysis
The synthesis of related compounds often involves complex reactions and procedures. For instance, the synthesis of Ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate involves specific steps that ensure the stability and purity of the compound (Karczmarzyk et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds is typically characterized using various analytical techniques. For example, the structure of Ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate has been determined, revealing details about its planarity and the angles between its constituent planes (Karczmarzyk et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate can be complex, involving various intermediates and by-products. Studies on similar compounds, like the synthesis and crystal structure of (E)-2-(7-(3-(Thiophen-2-yl)acrylamido)-2,3-dihydro-5-oxobenzo[e][1,4]oxazepin-1(5H)-yl)ethyl acetate, provide insights into such reactions (Lee et al., 2009).
Scientific Research Applications
Ethyl Acetate Production Techniques
Ethyl acetate is widely used as a solvent in paints, coatings, resins, inks, and in the production of fragrances and flavors. The process intensification techniques for ethyl acetate production have been reviewed, highlighting advantages over traditional processes. Techniques such as Reactive Distillation and Pervaporation Assisted Reactive Distillation have shown promise for improving the purity, production rate, and energy efficiency of ethyl acetate production processes. This review presents an in-depth analysis of various process parameters affecting ethyl acetate production, including catalyst choice, reflux ratio, and the influence of different process simulators (Patil & Gnanasundaram, 2020).
Antioxidant Activity Assessment
The critical evaluation of analytical methods used to determine antioxidant activity highlights the importance of such assays in various fields including food engineering, medicine, and pharmacy. The review discusses several tests based on hydrogen atom transfer and electron transfer, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests. These methods have been applied successfully in the analysis of antioxidants and determination of antioxidant capacity in complex samples, underscoring the relevance of understanding antioxidant activity for the advancement of scientific research in health and environmental sciences (Munteanu & Apetrei, 2021).
Morpholino Derivatives in Scientific Research
Morpholino oligomers have been explored for their potential to inhibit gene function, offering a method to study gene function in a variety of model organisms. This review examines the successes and limitations of using morpholino oligomers for targeting both maternal and zygotic gene function, presenting morpholinos as a viable tool for rapid and simple gene function studies across different organisms. The findings suggest careful controls are necessary to harness the full potential of morpholinos in genetic research (Heasman, 2002).
properties
IUPAC Name |
ethyl 2-(5-morpholin-4-yltetrazol-2-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O3/c1-2-17-8(15)7-14-11-9(10-12-14)13-3-5-16-6-4-13/h2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VITQTAHZAVYZQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1N=C(N=N1)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408222 |
Source
|
Record name | Ethyl [5-(morpholin-4-yl)-2H-tetrazol-2-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate | |
CAS RN |
175205-05-7 |
Source
|
Record name | Ethyl 5-(4-morpholinyl)-2H-tetrazole-2-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175205-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl [5-(morpholin-4-yl)-2H-tetrazol-2-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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